

Technical Guide: Boc-3,5-diiodo-L-tyrosine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-3,5-diiodo-L-tyrosine*

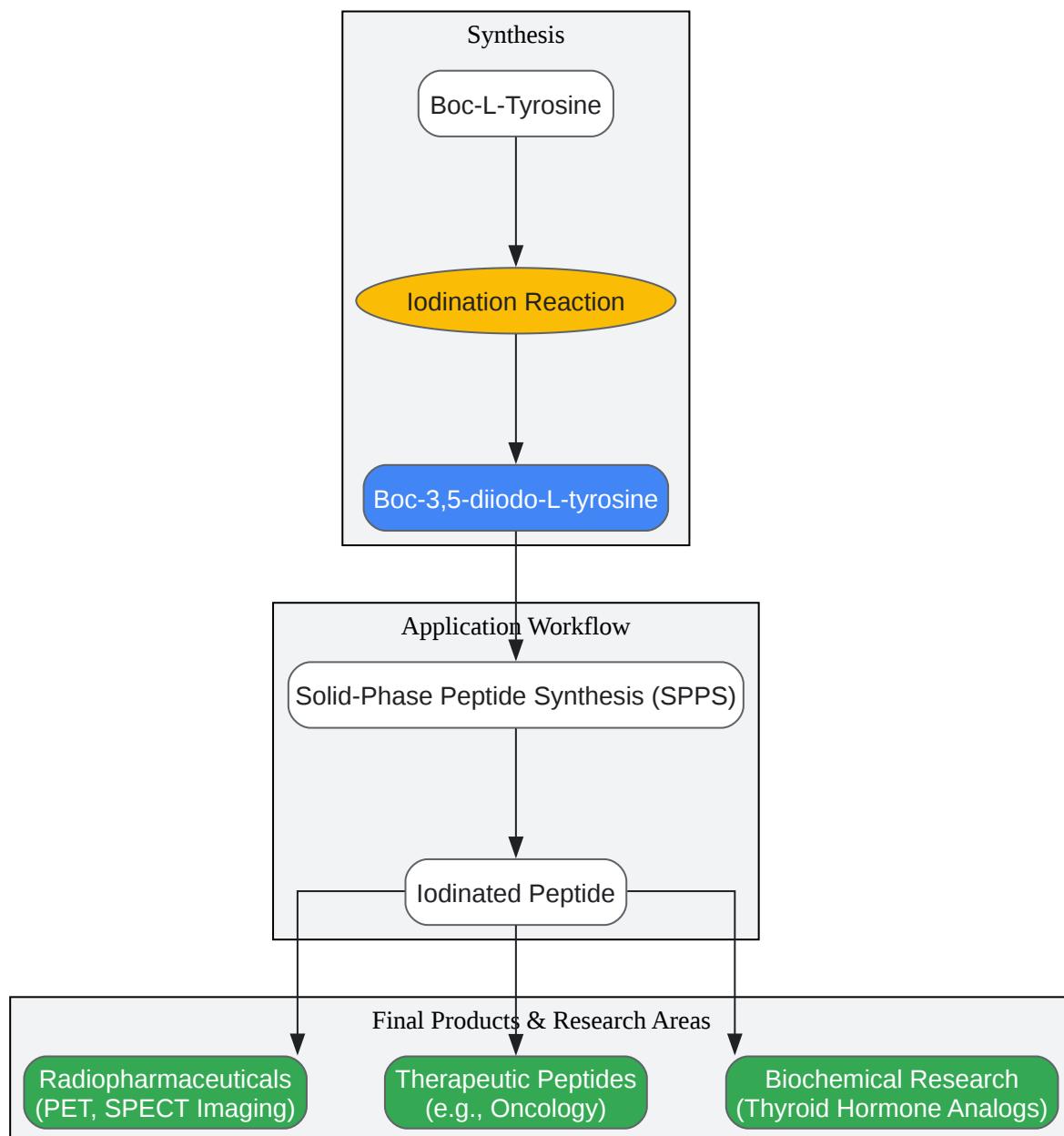
Cat. No.: *B558194*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-tert-butyloxycarbonyl-3,5-diiodo-L-tyrosine (**Boc-3,5-diiodo-L-tyrosine**), a critical amino acid derivative in pharmaceutical and biochemical research. Its unique structure, featuring a Boc-protecting group and two iodine atoms, makes it an invaluable building block in the synthesis of complex peptides and radiolabeled compounds.

Physicochemical Properties


Boc-3,5-diiodo-L-tyrosine is a white to off-white solid. Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	533.1 g/mol - 533.33 g/mol	[1] [2]
Molecular Formula	C ₁₄ H ₁₇ I ₂ NO ₅	[1] [2]
CAS Number	62129-53-7	[1]
Melting Point	168 - 171 °C	
Purity	≥95% - >99%	[1]
Appearance	White to off-white solid	
Optical Rotation	[a] ²⁰ D = +40 ± 1° (c=1 in Dioxane)	

Core Applications and Workflow

Boc-3,5-diiodo-L-tyrosine serves as a crucial intermediate in several advanced research and development areas. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis.^[3] The presence of two iodine atoms is pivotal for its application in radiopharmaceuticals and for studying thyroid hormone analogs.^{[3][4]}

The general workflow for the utilization of **Boc-3,5-diiodo-L-tyrosine** is depicted below. It begins with the synthesis of the compound itself, which is then often employed in Solid-Phase Peptide Synthesis (SPPS). The resulting iodinated peptides have significant applications in medical imaging and the development of targeted therapeutics.^[3]

[Click to download full resolution via product page](#)

Workflow for **Boc-3,5-diiodo-L-tyrosine** utilization.

Experimental Protocols

The synthesis of **Boc-3,5-diiodo-L-tyrosine** is typically achieved in a two-step process starting from L-tyrosine: 1) Protection of the amino group with a Boc moiety, and 2) Iodination of the aromatic ring.

Step 1: Synthesis of Boc-L-tyrosine

This protocol is adapted from a general procedure for the Boc protection of amino acids.

Materials:

- L-tyrosine
- Di-tert-butyl dicarbonate (Boc₂O)
- Potassium carbonate (K₂CO₃)
- Dioxane
- Water
- Ethyl acetate
- Potassium bisulfate (KHSO₄) solution, saturated
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- Dissolve K₂CO₃ (3.0 equivalents) in a 1:1 mixture of water and dioxane.
- Cool the solution to 0°C in an ice bath.
- Add L-tyrosine (1.0 equivalent) to the cooled solution with stirring.
- Add a solution of Boc₂O (1.0 equivalent) in dioxane.
- Allow the reaction mixture to warm to room temperature and stir overnight.

- Add water to the reaction mixture, then acidify to pH 4 by adding a saturated solution of KHSO_4 .
- Extract the product with ethyl acetate (3x volumes).
- Combine the organic layers and dry over anhydrous MgSO_4 .
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield Boc-L-tyrosine, typically as an oil. This product is often used in the next step without further purification.

Step 2: Synthesis of Boc-3,5-diiodo-L-tyrosine

This step involves the electrophilic iodination of the activated aromatic ring of Boc-L-tyrosine.

Materials:

- Boc-L-tyrosine (from Step 1)
- Iodine monochloride (ICl) or a mixture of Iodine (I_2) and an oxidizing agent (e.g., periodic acid)
- Methanol or other suitable solvent
- Sodium hydroxide (NaOH) or other base
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolve Boc-L-tyrosine in a suitable solvent such as methanol.
- Cool the solution in an ice bath.
- Slowly add a solution of the iodinating agent (e.g., Iodine monochloride, 2.2 equivalents) dissolved in the same solvent. The reaction is typically performed in the presence of a base to facilitate the reaction.

- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate.
- Acidify the mixture with dilute HCl to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield **Boc-3,5-diiodo-L-tyrosine**.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

This versatile compound is a cornerstone for researchers developing next-generation diagnostic and therapeutic agents. Its applications span from fundamental biochemical studies to advanced drug design, particularly in oncology and endocrinology.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Boc-3,5-diiodo-L-tyrosine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558194#boc-3-5-diiodo-l-tyrosine-molecular-weight\]](https://www.benchchem.com/product/b558194#boc-3-5-diiodo-l-tyrosine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com